N-benzyl-1-(cyclohexylmethyl)-N-ethyl-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-1-(cyclohexylmethyl)-N-ethyl-4-piperidinecarboxamide oxalate, also known as BTCP, is a synthetic opioid analgesic that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used to study the opioid receptor system and its effects on pain management.
Mechanism of Action
N-benzyl-1-(cyclohexylmethyl)-N-ethyl-4-piperidinecarboxamide oxalate acts on the mu opioid receptor in the brain and spinal cord to produce analgesia. It also has sedative and respiratory depressant effects, which can be dangerous at high doses.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It also has sedative and respiratory depressant effects, which can be dangerous at high doses. This compound has been shown to have a high potential for abuse and dependence.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1-(cyclohexylmethyl)-N-ethyl-4-piperidinecarboxamide oxalate in lab experiments is its high affinity for the mu opioid receptor, which makes it a useful tool for studying the opioid receptor system. However, its sedative and respiratory depressant effects can be a limitation, as they can interfere with experimental outcomes.
Future Directions
There are several directions for future research involving N-benzyl-1-(cyclohexylmethyl)-N-ethyl-4-piperidinecarboxamide oxalate. One area of interest is the development of new opioid analgesics that have fewer side effects and a lower potential for abuse and dependence. Another area of interest is the study of the opioid receptor system in different types of pain, such as neuropathic pain and cancer pain. Additionally, the use of this compound in combination with other analgesics, such as non-opioid analgesics, is an area of potential research.
Scientific Research Applications
N-benzyl-1-(cyclohexylmethyl)-N-ethyl-4-piperidinecarboxamide oxalate has been used extensively in scientific research to study the opioid receptor system and its effects on pain management. It has been shown to have high affinity for the mu opioid receptor, which is responsible for the analgesic effects of opioids.
properties
IUPAC Name |
N-benzyl-1-(cyclohexylmethyl)-N-ethylpiperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O.C2H2O4/c1-2-24(18-20-11-7-4-8-12-20)22(25)21-13-15-23(16-14-21)17-19-9-5-3-6-10-19;3-1(4)2(5)6/h4,7-8,11-12,19,21H,2-3,5-6,9-10,13-18H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCNQTQNMGBIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3CCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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